molecular formula C17H11N3O3 B5803925 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile

4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile

Cat. No. B5803925
M. Wt: 305.29 g/mol
InChI Key: NYECYYSZTMOKMN-NVNXTCNLSA-N
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Description

4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile, also known as MitoBloCK-6, is a chemical compound that has gained attention in scientific research due to its potential applications in studying mitochondrial dynamics and function.

Mechanism of Action

4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile works by inhibiting the activity of dynamin-related protein 1 (Drp1), a protein that is involved in mitochondrial fission. By inhibiting Drp1, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile prevents mitochondrial fission and alters mitochondrial dynamics.
Biochemical and Physiological Effects:
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been shown to have several biochemical and physiological effects. Inhibition of mitochondrial fission by 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been shown to increase mitochondrial membrane potential, decrease reactive oxygen species production, and increase ATP production. Additionally, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been shown to induce autophagy and inhibit apoptosis.

Advantages and Limitations for Lab Experiments

4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of Drp1, allowing for precise control over mitochondrial dynamics. Additionally, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile is membrane-permeable, making it easy to administer to cells. However, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has limitations as well. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile in scientific research. One potential application is the study of mitochondrial dynamics in cancer cells, as altered mitochondrial dynamics have been implicated in cancer progression. Additionally, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile could be used to study the effects of mitochondrial fission inhibition in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the optimal concentration and duration of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile treatment to minimize cytotoxic effects while still achieving the desired inhibition of mitochondrial fission.
Conclusion:
In conclusion, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in studying mitochondrial dynamics and function. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has the potential to be a valuable tool in studying mitochondrial dynamics and function in a variety of cellular processes and diseases.

Synthesis Methods

The synthesis of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile involves several steps, including the reaction between 4-methoxy-3-nitrobenzaldehyde and malononitrile to form 4-methoxy-3-nitrostyrene, which is then reacted with benzyl bromide to form 4-methoxy-3-(phenylmethyl)nitrostyrene. The final step involves the reaction of 4-methoxy-3-(phenylmethyl)nitrostyrene with p-toluenesulfonyl isocyanate to form 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile.

Scientific Research Applications

4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been used in scientific research to study mitochondrial dynamics and function. Specifically, it has been used to inhibit mitochondrial fission, the process by which mitochondria divide and distribute throughout the cell. By inhibiting mitochondrial fission, researchers can study the effects on mitochondrial function and cellular processes such as apoptosis and autophagy.

properties

IUPAC Name

4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-23-17-7-4-13(9-16(17)20(21)22)8-15(11-19)14-5-2-12(10-18)3-6-14/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYECYYSZTMOKMN-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzonitrile

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